molecular formula C16H20N4O B2487943 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile CAS No. 2223921-10-4

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile

Cat. No.: B2487943
CAS No.: 2223921-10-4
M. Wt: 284.363
InChI Key: KTSAPPKPKBWFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound that features a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropylpyrimidine-5-carbonyl)-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]
  • (2’S,3R)-1’-(2-Cyclopropylpyrimidine-5-carbonyl)-2’-(3-methoxyphenyl)-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one

Uniqueness

1-(2-Cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-cyclopropylpyrimidine-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2)6-3-7-20(13(16)8-17)15(21)12-9-18-14(19-10-12)11-4-5-11/h9-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSAPPKPKBWFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=CN=C(N=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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